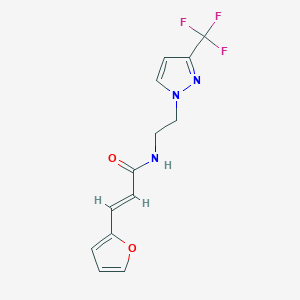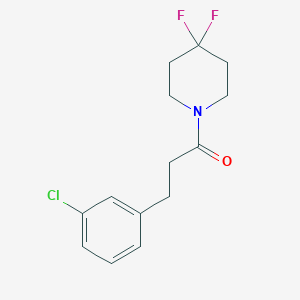
3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one, commonly known as 3-Cl-DFP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective inhibitor of acetylcholinesterase (AChE) enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the brain. Due to its inhibitory effects on AChE, 3-Cl-DFP has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Cl-DFP involves the binding of the compound to the active site of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one enzyme, thereby preventing the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and physiological effects:
In addition to its inhibitory effects on 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one, 3-Cl-DFP has been shown to modulate the activity of other neurotransmitter systems such as glutamate and dopamine. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cl-DFP in lab experiments include its high potency and selectivity for 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one inhibition, as well as its ability to cross the blood-brain barrier. However, its potential toxicity and limited availability may pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for research involving 3-Cl-DFP. One area of focus is the development of more potent and selective 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one inhibitors based on the structure of 3-Cl-DFP. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems and its potential for the treatment of neuropsychiatric disorders. Additionally, the use of 3-Cl-DFP as a tool for studying the role of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one in aging and neurodegeneration is an important avenue for future research.
Synthesemethoden
The synthesis of 3-Cl-DFP involves the reaction of 3-chlorophenylacetonitrile with 4,4-difluoropiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with propionyl chloride to obtain 3-Cl-DFP in high yields.
Wissenschaftliche Forschungsanwendungen
3-Cl-DFP has been widely used in scientific research as a tool to study the role of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one in various biological processes. It has been shown to be effective in inhibiting 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one activity in vitro and in vivo, leading to an increase in ACh levels in the brain. This has implications for the treatment of neurological disorders such as Alzheimer's disease, where 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one inhibitors are commonly used to improve cognitive function.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c15-12-3-1-2-11(10-12)4-5-13(19)18-8-6-14(16,17)7-9-18/h1-3,10H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQOBWWEDPFQFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2385814.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2385815.png)
![N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2385816.png)
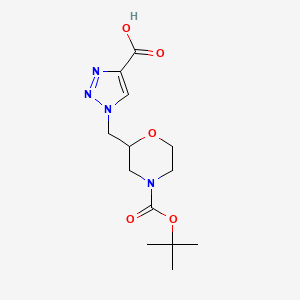

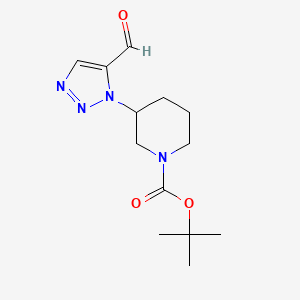

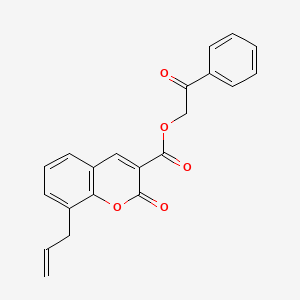


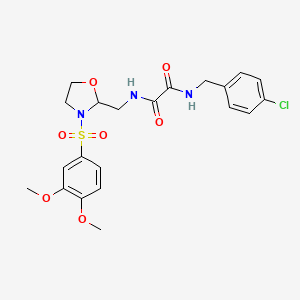
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2385830.png)
![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)
